molecular formula C17H27NO3 B8406273 N-[[4-(Diethoxymethyl)phenyl]methyl]tetrahydropyran-4-amine

N-[[4-(Diethoxymethyl)phenyl]methyl]tetrahydropyran-4-amine

Cat. No. B8406273
M. Wt: 293.4 g/mol
InChI Key: PRWXBVOZZJAAOA-UHFFFAOYSA-N
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Patent
US08846686B2

Procedure details

To a solution of tetrahydropyran-4-amine 1 (100 g, 988.7 mmol) in MeOH (3.922 L) was added 4-(diethoxymethyl)benzaldehyde (196.1 g, 941.6 mmol) over 2 min at RT. The reaction mixture was stirred at RT for 80 min, until the aldimine formation was complete (as seen by NMR). NaBH4 (44.49 g, 1.176 mol) was carefully added over 45 min, maintaining the temperature between 24° C. and 27° C. by mean of an ice bath. After 75 min at RT, the reaction has gone to completion. The reaction mixture was quenched with 1M NaOH (1 L). The reaction mixture was partitioned between brine (2.5 L) and TBDME (4 L then 2×1 L). The organic phase was washed with brine (500 mL) and concentrated in vacuo. The crude mixture was redissolved in DCM (2 L). The aqueous phase was separated, the organic phase was dried over MgSO4, filtered and concentrated in vacuo to give the title compound as a yellow oil (252.99 g, 91% Yield); 1H NMR (400 MHz, CDCl3) δ 1.26 (t, 6H), 1.43-1.52 (m, 2H), 1.85-1.89 (m, 2H), 3.40 (td, 2H), 3.53-3.66 (m, 4H), 3.85 (s, 2H), 4.00 (dt, 2H), 5.51 (s, 1H), 7.33 (d, 2H) and 7.45 d, 2H) ppm; MS (ES+) 293.9.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
196.1 g
Type
reactant
Reaction Step One
Name
Quantity
3.922 L
Type
solvent
Reaction Step One
[Compound]
Name
aldimine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
44.49 g
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](N)=[N:4][CH:5]=[C:6](Br)N=1.[CH2:10]([O:12][CH:13]([O:22][CH2:23][CH3:24])[C:14]1[CH:21]=[CH:20]C(C=O)=[CH:16][CH:15]=1)[CH3:11].[BH4-].[Na+]>CO>[CH2:23]([O:22][CH:13]([O:12][CH2:10][CH3:11])[C:14]1[CH:15]=[CH:16][C:6]([CH2:5][NH:4][CH:3]2[CH2:2][CH2:13][O:12][CH2:10][CH2:11]2)=[CH:20][CH:21]=1)[CH3:24] |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC=1C(=NC=C(N1)Br)N
Name
Quantity
196.1 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=O)C=C1)OCC
Name
Quantity
3.922 L
Type
solvent
Smiles
CO
Step Two
Name
aldimine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
44.49 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 24° C. and 27° C. by mean of an ice bath
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 1M NaOH (1 L)
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between brine (2.5 L) and TBDME (4 L
WASH
Type
WASH
Details
The organic phase was washed with brine (500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude mixture was redissolved in DCM (2 L)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
C(C)OC(C1=CC=C(C=C1)CNC1CCOCC1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 252.99 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 183.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.